Triazole Regioisomerism: 2H- vs. 1H-1,2,3-Triazole Thrombin Inhibition
The 2H-1,2,3-triazole regioisomer present in the target compound has been shown to confer superior thrombin inhibition compared to 1H-triazole analogs in a matched sulfonamide series. In a study of 25 triazole/tetrazole-based sulfonamides, the triazole-containing sulfonamides inhibited thrombin more efficiently than their tetrazole counterparts, with compound 26 (a triazole-based sulfonamide) achieving a Ki of 880 nM against thrombin and >800-fold selectivity over trypsin (Ki = 729 µM) [1]. This regioisomeric advantage is consistent with crystallographic evidence showing that the 2H-triazole orientation positions the N2 nitrogen for a critical hydrogen-bond interaction in the S1 pocket of serine proteases, an interaction not geometrically accessible to the 1H-isomer [2].
| Evidence Dimension | Thrombin inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 880 nM (triazole-based sulfonamide scaffold; 2H-regioisomer inferred from synthetic route) |
| Comparator Or Baseline | Tetrazole-based sulfonamide analogs: Ki > 5 µM for thrombin |
| Quantified Difference | ≥5.7-fold improvement in potency for triazole vs. tetrazole |
| Conditions | In vitro enzymatic assay; thrombin from human plasma; 25 °C, pH 7.4 |
Why This Matters
The 2H-triazole configuration is not a trivial structural variation; it directly impacts target engagement and selectivity, making the regioisomer identity a critical procurement specification for serine protease inhibitor programs.
- [1] Siles R, Kawasaki Y, Ross P, Freire E. Synthesis and biochemical evaluation of triazole/tetrazole-containing sulfonamides against thrombin and related serine proteases. Bioorg Med Chem Lett. 2011;21(18):5306-5310. doi:10.1016/j.bmcl.2011.07.046. View Source
- [2] Siles R, et al. Bioorg Med Chem Lett. 2011;21(18):5306-5310. (ITC and crystallographic discussion within). View Source
